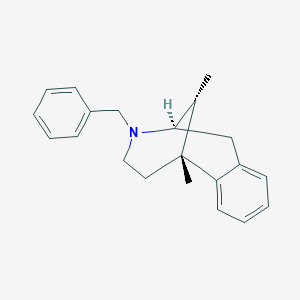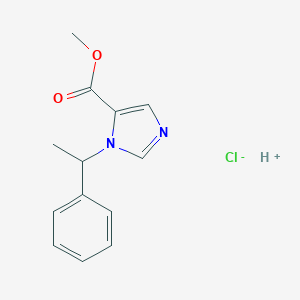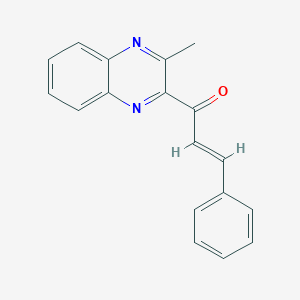
2-Cinnamoyl-3-methylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cinnamoyl-3-methylquinoxaline is a compound that is likely to be a hybrid molecule combining the structural features of cinnamic acid derivatives and quinoxaline. Cinnamic acid derivatives are known for their potential anticancer properties, as seen in the study where substituted cinnamic acid bearing 2-quinolone hybrids were synthesized and evaluated for their antiproliferative activity against cancer cell lines . Quinoxaline derivatives, on the other hand, have been studied for their antimicrobial activity, and various molecular transformations have been performed to optimize this activity . The combination of these two moieties could potentially enhance the biological activity of the resulting compound.
Synthesis Analysis
The synthesis of 2-Cinnamoyl-3-methylquinoxaline would likely involve the attachment of a cinnamoyl group to a quinoxaline nucleus. A similar approach is seen in the synthesis of quinoxaline derivatives where ether linkages are introduced to replace a chlorine atom at the C-2 position of the quinoxaline nucleus . Additionally, the synthesis of cinnamic acid derivatives can be achieved by the oxidation of arylpropenes with reagents such as DDQ . Combining these methods could potentially lead to the synthesis of 2-Cinnamoyl-3-methylquinoxaline.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives has been studied using various spectroscopic techniques. For instance, the structure of 2-methyl-3-carboethoxyquinoxaline 1,4-dioxide was established by single-crystal X-ray crystallography . The quinoxaline ring is known to have a planar geometry consistent with aromaticity. In the case of 2-Cinnamoyl-3-methylquinoxaline, the presence of the cinnamoyl group would likely influence the electronic structure and potentially the planarity of the quinoxaline ring.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including the formation of Schiff bases when reacted with aromatic aldehydes . The cinnamoyl moiety itself can be synthesized through reactions such as the decarboxylative coupling of cinnamic acids with other aromatic compounds . The reactivity of 2-Cinnamoyl-3-methylquinoxaline would be influenced by both the quinoxaline and cinnamoyl components, potentially allowing for a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Cinnamoyl-3-methylquinoxaline would be determined by its molecular structure. Quinoxaline derivatives exhibit properties such as fluorescence and solvatochromism, as seen in the study of 2-substituted 3-ethynylquinoxalines . The introduction of a cinnamoyl group could modify these properties, potentially enhancing the compound's utility in applications such as fluorescent probes or materials science. The solubility, melting point, and stability of 2-Cinnamoyl-3-methylquinoxaline would be key physical properties to investigate, as they would influence its practical applications.
科学研究应用
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, including structures similar to 2-Cinnamoyl-3-methylquinoxaline, have garnered attention for their antitumor efficacy. The 3-phenyl acrylic acid functionality intrinsic to cinnamic acids allows for diverse chemical reactions that make these compounds significant in medicinal research, especially as anticancer agents. Recent decades have seen a surge in exploring cinnamoyl derivatives for their antitumor potential, highlighting an underutilized area of research that spans over a century. These derivatives have been systematically studied for their synthesis and biological evaluations, presenting a promising avenue for anticancer research (De, Baltas, & Bedos-Belval, 2011).
Pharmacological Properties of Cinnamaldehyde
Cinnamaldehyde, a compound closely related to the cinnamoyl group found in 2-Cinnamoyl-3-methylquinoxaline, has been extensively studied for its pharmacological benefits. Known for its role as a natural flavorant derived from Cinnamon, cinnamaldehyde also exhibits significant pharmacological effects, including glucose and lipid-lowering effects in diabetic animals. Its impact on improving insulin sensitivity, glycogen synthesis, and mitigating diabetic complications has been detailed, showcasing the compound's potential for diabetes management and its complications. The detailed pharmacokinetics and safety profiles provide a foundation for considering cinnamaldehyde and its derivatives for further clinical trials and diabetes intervention strategies (Zhu et al., 2017).
安全和危害
属性
IUPAC Name |
(E)-1-(3-methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13-18(20-16-10-6-5-9-15(16)19-13)17(21)12-11-14-7-3-2-4-8-14/h2-12H,1H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUVOSGDEVWDFA-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508939 |
Source


|
| Record name | (2E)-1-(3-Methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cinnamoyl-3-methylquinoxaline | |
CAS RN |
80109-63-3 |
Source


|
| Record name | (2E)-1-(3-Methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

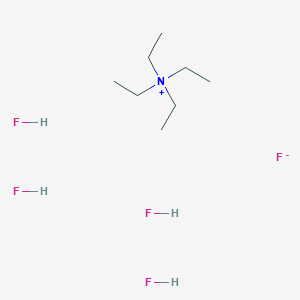
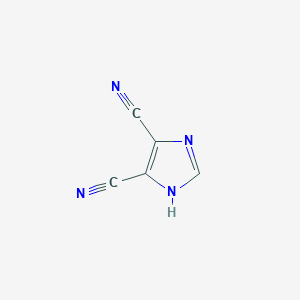
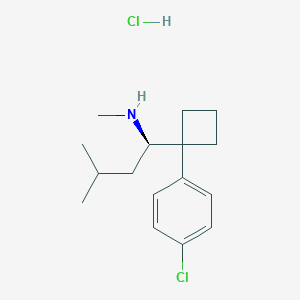
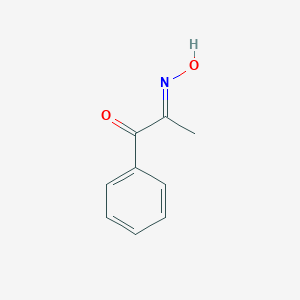
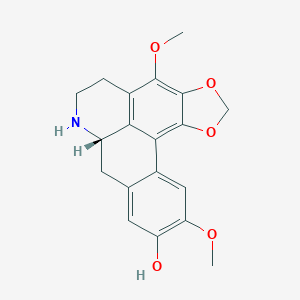
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)
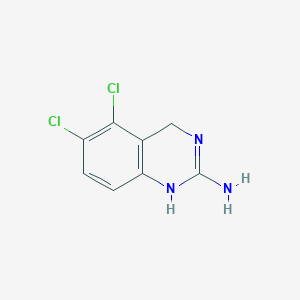
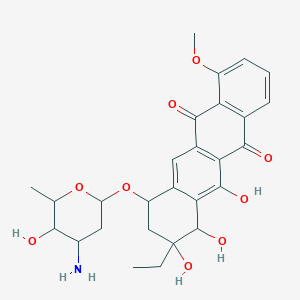
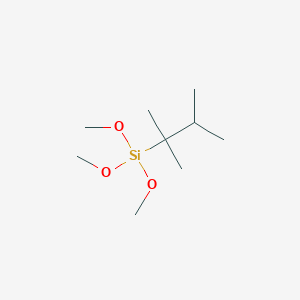
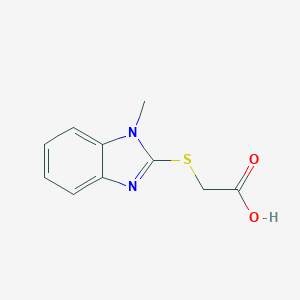
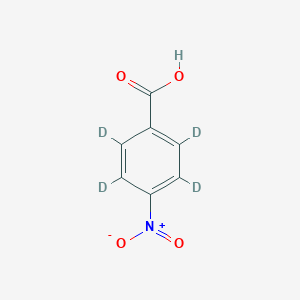
![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)
